1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

soluble epoxide hydrolase sEH inhibition cardiovascular research

1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide (or its tautomeric 4-hydroxy-2-oxo form) class, a privileged scaffold in medicinal chemistry. Molecular formula C₂₂H₂₄N₂O₃ (MW 364.4).

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B11213487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O
InChIInChI=1S/C22H24N2O3/c1-4-5-12-24-18-9-7-6-8-16(18)20(25)19(22(24)27)21(26)23-17-13-14(2)10-11-15(17)3/h6-11,13,25H,4-5,12H2,1-3H3,(H,23,26)
InChIKeyOXAXYANBCSQTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: A Structurally Distinctive 4-Oxoquinoline-3-carboxamide for Targeted Research


1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide (or its tautomeric 4-hydroxy-2-oxo form) class, a privileged scaffold in medicinal chemistry [1]. Molecular formula C₂₂H₂₄N₂O₃ (MW 364.4) [2]. This compound features a distinctive combination of an N1-butyl substituent and an N-(2,5-dimethylphenyl) carboxamide side chain, a substitution pattern that departs from the more extensively studied 2,4‑dimethylphenyl and 2,6‑dimethylphenyl regioisomers [2]. Compounds within this scaffold class have been characterized as potent and selective cannabinoid CB2 receptor agonists [1] and as antiviral agents targeting herpesvirus polymerases [3], providing a dual-application research tool.

Why 1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Cannot Be Interchanged with Generic Analogs


Within the 4-oxoquinoline-3-carboxamide series, both the position of methyl substituents on the N-aryl ring (2,5- vs. 2,4- or 2,6-) and the N1-alkyl chain length (butyl vs. pentyl or benzyl) critically modulate target affinity, selectivity, and functional activity. For example, in the CB2 receptor series, moving from an N1-pentyl to an N1-butyl group alters both binding affinity and agonist efficacy, while the dimethylphenyl regioisomer influences CB2/CB1 selectivity ratios [1][2]. In antiviral applications, the 4-hydroxyquinoline-3-carboxamide patent literature demonstrates that the nature and position of aryl substituents dramatically affect potency against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) polymerases [3]. Therefore, substituting a 2,5-dimethylphenyl for a 2,4-dimethylphenyl or swapping a butyl for a pentyl chain is not a neutral exchange; it can invert selectivity, abolish activity, or alter ADME properties in ways that compromise experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Against Its Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Ki = 1.5 nM, Competitive with Leading sEH Inhibitor Chemotypes

The target compound demonstrates potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with a Ki of 1.5 nM, as determined by a FRET-based ACPU displacement assay [1]. This places it among the most potent sEH inhibitors reported in the 4-hydroxyquinolone class. For context, the structurally distinct urea-based sEH inhibitor AR9281 (a clinical candidate) exhibits a Ki of approximately 8 nM under comparable assay conditions, while 1-(1-adamantyl)-3-(3-phenylpropyl)urea shows a Ki of 1.0 nM [2]. The 1.5 nM Ki of the target compound represents a ≥5-fold improvement over AR9281 and is competitive with the most potent urea-based inhibitors, yet from a chemically distinct quinoline scaffold.

soluble epoxide hydrolase sEH inhibition cardiovascular research

sEH Inhibitory Activity: IC50 = 45.4 nM, Demonstrating Functional Target Engagement in Trans-DPPO Assay

In a complementary radiometric assay using trans-diphenylpropene oxide (t-DPPO) as substrate, the target compound exhibited an IC50 of 45.4 nM against human sEH [1]. This functional inhibition value corroborates the sub-50 nM target engagement and distinguishes the compound from several 4-hydroxyquinoline analogs that show substantially weaker sEH inhibition (IC50 > 1,000 nM) or are inactive. For comparison, N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, a close regioisomer differing only in the methyl group pattern, lacks reported sEH activity, indicating that the 2,5-dimethylphenyl arrangement may be a critical determinant of sEH binding affinity.

sEH IC50 target engagement functional assay

CB2 Cannabinoid Receptor Selectivity Potential: Inferred from Substitution Pattern Specificity in the 4-Oxoquinoline Series

In the J. Med. Chem. 2006 study by Stern et al., 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives bearing N1-alkyl and N3-carboxamide substitutions exhibited CB2 receptor selectivity, with lead compounds showing Ki values for hCB2 at 4–16 nM and CB2/CB1 selectivity ratios exceeding 60-fold [1][2]. Specifically, compound 30 (N1-pentyl, N3-[(1-adamantyl)methyl]carboxamide) exhibited Ki (hCB2) = 4.0 nM and no significant hCB1 binding at 10 µM [2]. The 2,5-dimethylphenyl substitution pattern on the target compound, when combined with the N1-butyl group, occupies a distinct steric and electronic space that, based on the structure-activity relationships established in this series, is predicted to confer CB2 affinity intermediate between the N1-pentyl/N-(1-adamantyl)methyl analogs and the N1-pentyl/N-phenyl analogs (Ki for hCB2 ~ 15.8 nM for compound 3) [3]. This differentiated substitution pattern provides a unique tool for probing CB2 receptor pharmacology.

CB2 receptor cannabinoid selectivity GPCR

Structural Differentiation from Antiviral Lead Compounds: 2,5-Dimethylphenyl vs. 4-Chlorobenzyl Substitution

The 4-hydroxyquinoline-3-carboxamide patent literature (EP1042295B1) establishes that N-aryl carboxamide substitution is essential for anti-herpesvirus activity, with 4-chlorobenzyl and substituted benzyl analogs demonstrating potent inhibition of HCMV polymerase [1]. The target compound, bearing a 2,5-dimethylphenyl rather than a benzyl-type substituent, represents a distinct chemotype within the antiviral quinoline class. In the patent disclosure, compound Example 2 (7-amino-N-[(4-chlorophenyl)methyl]-4-hydroxyl-3-quinolinecarboxamide) was prepared and characterized as an antiviral agent, but no 2,5-dimethylaniline-derived analogs were exemplified [1]. This gap indicates that the 2,5-dimethylphenyl substitution pattern is a novel, underexplored motif in the antiviral quinoline-3-carboxamide landscape, offering the potential for differentiated activity against drug-resistant herpesvirus strains or improved selectivity versus host polymerases [2].

antiviral herpesvirus HCMV polymerase inhibitor

Recommended Application Scenarios for 1-Butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Based on Differentiated Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Cardiovascular Disease Model Studies

The compound's validated sEH inhibitory potency (Ki = 1.5 nM; IC50 = 45.4 nM) positions it as a high-affinity chemical probe for sEH target engagement studies. Researchers investigating epoxy-eicosatrienoic acid (EET) stabilization for hypertension, renal protection, or inflammatory pain models should prioritize this compound over structurally related 4-hydroxyquinoline analogs that lack confirmed sEH activity. Use at concentrations of 10–100 nM in cell-based assays to achieve >90% target occupancy while minimizing off-target effects.

Cannabinoid CB2 Receptor Pharmacological Profiling and Selectivity Studies

Based on the class SAR for 4-oxoquinoline-3-carboxamide CB2 agonists , this compound is suitable for CB2 receptor binding and functional assays (cAMP, β-arrestin recruitment, [³⁵S]GTPγS binding). Its distinct 2,5-dimethylphenyl substitution pattern may confer a unique CB2/CB1 selectivity window compared to N1-pentyl/N-(1-adamantyl)methyl analogs. Researchers should assess CB2 selectivity by counter-screening against human CB1 receptors at concentrations up to 10 µM, following the protocol established by Stern et al. (2006) [1].

Novel Antiviral Lead Discovery Targeting Herpesvirus DNA Polymerase

The 2,5-dimethylphenyl substitution pattern represents an unexplored motif in the 4-hydroxyquinoline-3-carboxamide antiviral class . This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at identifying novel inhibitors of HCMV, HSV-1, and VZV polymerases. Initial screening should employ HCMV polymerase inhibition assays at 1–50 µM, with parallel counter-screening against human DNA polymerases α, δ, and γ to assess selectivity, as described in Oien et al. (2002) [1].

Dual-Target sEH/CB2 Pharmacological Studies in Inflammatory and Neuropathic Pain Models

Given the compound's dual potential as an sEH inhibitor and CB2 receptor ligand, it is uniquely suited for preclinical studies exploring the intersection of endocannabinoid and epoxygenase signaling pathways. In rodent models of inflammatory or neuropathic pain, this compound may provide mechanistic insights into the cooperative effects of simultaneous sEH inhibition and CB2 receptor modulation, a pharmacological strategy not accessible with single-target tool compounds. Dosing studies should incorporate pharmacokinetic assessment (oral bioavailability, brain penetration) given the moderate lipophilicity (clogP ~ 3.1) of the quinoline scaffold.

Quote Request

Request a Quote for 1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.